
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes a cyclopentane ring, a piperidine moiety, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diene, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Esterification: The ester functional group can be introduced through an esterification reaction between the carboxylic acid derivative of the cyclopentane ring and ethanol in the presence of a catalyst such as sulfuric acid.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester functional group using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Pharmacology: It can be used in the study of receptor-ligand interactions and the development of new drugs with improved efficacy and safety profiles.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate: This compound has a cyclopropane ring instead of a cyclopentane ring, which can lead to different chemical reactivity and biological activity.
Ethyl 2-oxocyclopentanecarboxylate: This compound lacks the piperidine moiety, making it less versatile in terms of biological applications.
Cyclopentolate: A muscarinic antagonist used in ophthalmology, which shares the cyclopentane ring but has different functional groups and pharmacological properties.
The uniqueness of this compound lies in its combination of the cyclopentane ring, piperidine moiety, and ester functional group, which provides a versatile platform for various chemical and biological applications.
Properties
CAS No. |
13227-87-7 |
|---|---|
Molecular Formula |
C16H28ClNO4 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
ethyl 1-(2-piperidin-1-ylpropanoyloxy)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H27NO4.ClH/c1-3-20-15(19)16(9-5-6-10-16)21-14(18)13(2)17-11-7-4-8-12-17;/h13H,3-12H2,1-2H3;1H |
InChI Key |
MMERZHRUZJNECM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)OC(=O)C(C)N2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

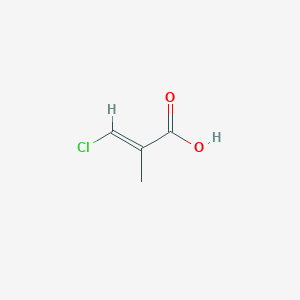
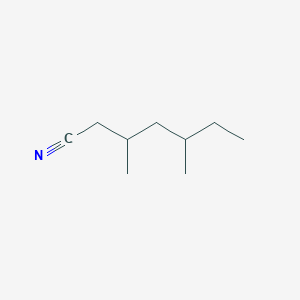
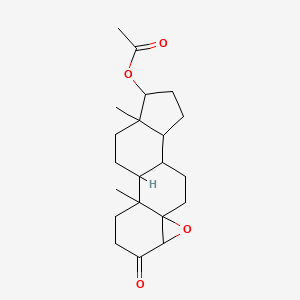

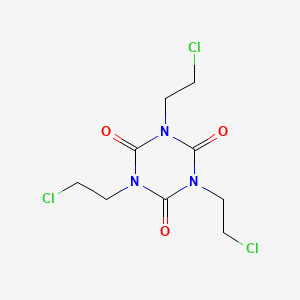
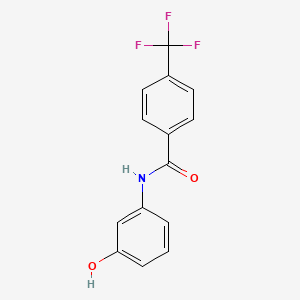

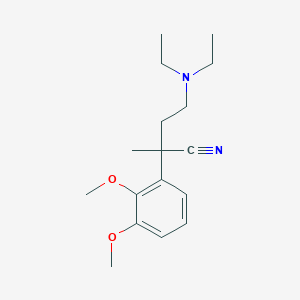
![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
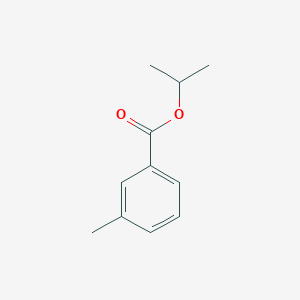
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
